molecular formula C13H10F3N3O B11058159 1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11058159
M. Wt: 281.23 g/mol
InChI Key: SPTDHEQKLRDLEQ-UHFFFAOYSA-N
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Description

1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolo[3,4-b]pyridine family. This compound is characterized by its unique structure, which includes a phenyl group and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions. One common method includes the cyclocondensation of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form pyrazolo[3,4-b]pyridine derivatives . These derivatives can then undergo further reactions, such as cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate, to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

1-phenyl-4-(trifluoromethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)10-6-11(20)18-12-9(10)7-17-19(12)8-4-2-1-3-5-8/h1-5,7,10H,6H2,(H,18,20)

InChI Key

SPTDHEQKLRDLEQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N(N=C2)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

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